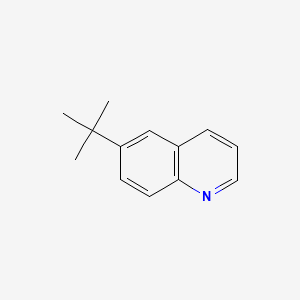

6-tert-Butylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAWWJQGHKGXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071187 | |

| Record name | 6-tert-Butylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68141-13-9 | |

| Record name | 6-tert-Butylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-tert-Butylquinoline: A Technical Guide for Advanced Chemical Research

This guide provides an in-depth exploration of 6-tert-Butylquinoline (CAS No. 68141-13-9), a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthesis strategies, characteristic reactivity, and its emerging role as a valuable scaffold in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.

Core Compound Identification and Properties

This compound is an aromatic heterocyclic compound where a quinoline core is substituted with a tert-butyl group at the 6-position. This substitution significantly influences its physical properties, particularly its lipophilicity, and modulates the electronic characteristics of the quinoline ring system.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The key identifying and physical properties of this compound are summarized below for quick reference. These values are critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 68141-13-9 | |

| Molecular Formula | C₁₃H₁₅N | |

| Molecular Weight | 185.27 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 285-287 °C (at 760 mmHg, est.) | |

| Density | 1.01 g/cm³ | |

| Flash Point | ~116 °C (est.) | |

| Refractive Index | n20/D 1.58 | |

| Solubility | Soluble in alcohol; sparingly soluble in water (~17.97 mg/L at 25°C, est.) | |

| LogP (o/w) | ~3.9 (est.) | |

| Synonyms | 6-(1,1-Dimethylethyl)quinoline, 6-(tert-butyl)quinoline |

Strategic Synthesis: The Skraup Reaction

The most direct and established method for synthesizing 6-substituted quinolines is the Skraup synthesis . This powerful reaction constructs the quinoline ring system in a one-pot process from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

The causality for selecting this pathway is its efficiency and convergence. By starting with the readily available 4-tert-butylaniline , the tert-butyl group is pre-installed at the correct position on the carbocyclic ring, ensuring the regioselective formation of the desired 6-substituted product. The glycerol, dehydrated by sulfuric acid in situ to acrolein, undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the aromatic quinoline core.

Reaction Workflow: Skraup Synthesis

Caption: Generalized workflow for the Skraup synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from a modern, safety-conscious modification of the Skraup synthesis, which utilizes sealed pressure vessels to contain volatile intermediates and ensure controlled reaction conditions.

Disclaimer: This protocol involves highly exothermic reactions and corrosive materials. It must be performed only by trained chemists with appropriate personal protective equipment (PPE) in a certified fume hood.

-

Vessel Charging: In a pressure-rated reaction vessel (e.g., a Q-tube) equipped with a magnetic stir bar, sequentially add 4-tert-butylaniline (1.0 eq), glycerol (3.0-4.0 eq), and an appropriate oxidizing agent (e.g., 4-nitrobenzenesulfonic acid or arsenic acid as a milder alternative to nitrobenzene).

-

Acid Addition: Cool the vessel in an ice bath. Slowly and carefully, add concentrated sulfuric acid (2.0-3.0 eq) to the stirred mixture, ensuring the internal temperature does not rise excessively.

-

Reaction: Securely seal the pressure vessel. Place the vessel in a pre-heated oil bath or heating mantle behind a blast shield. Heat the reaction mixture to 150-200°C for 1-2 hours. The autogenous pressure will increase; ensure the vessel is rated for the expected conditions.

-

Workup & Neutralization: Allow the vessel to cool completely to room temperature. Carefully unseal the vessel in a fume hood. Pour the viscous reaction mixture slowly over a large volume of crushed ice.

-

Basification: With vigorous stirring, slowly neutralize the acidic mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is highly exothermic and should be performed with external cooling.

-

Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between its two fused rings: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring deactivates the entire system towards electrophilic attack. However, the carbocyclic ring is significantly more reactive than the pyridine ring. The bulky, electron-donating tert-butyl group at the 6-position reinforces the inherent preference for substitution at the 5- and 8-positions . The nitrogen atom acts as a meta-directing group for the carbocyclic ring, which is why positions 6 and 7 are less favored.

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitrogen atom makes the pyridine ring susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions . The presence of the 6-tert-butyl group has a minor electronic effect on this reactivity but does not change the preferred sites of attack.

-

N-Atom Reactivity: The lone pair of electrons on the nitrogen atom allows it to act as a base, forming salts with acids, or as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts.

This predictable reactivity makes this compound a versatile building block, allowing for selective functionalization at multiple positions to generate diverse chemical libraries.

Applications in Drug Development & Medicinal Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid bicyclic framework is ideal for orienting substituents into specific binding pockets of biological targets. The 6-tert-butyl derivative is of particular interest for several reasons rooted in the principles of drug design.

Role as a Scaffold in Kinase Inhibitors

A primary application area for quinoline derivatives is in the development of kinase inhibitors for oncology. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding site of kinases.

-

Modulation of Physicochemical Properties: The tert-butyl group is a classic substituent used by medicinal chemists to increase lipophilicity . This can enhance membrane permeability and improve oral bioavailability. Its steric bulk can also be exploited to achieve selective binding to a target kinase over closely related off-target kinases, thereby reducing side effects.

-

Targeting Key Cancer Pathways: Substituted quinolines have been successfully developed into inhibitors for critical cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGF-RTK). While specific drugs containing the this compound moiety are not yet on the market, its synthesis and evaluation are active areas of research for developing next-generation inhibitors with improved pharmacological profiles.

Other Therapeutic Areas

Beyond oncology, the quinoline scaffold is explored for a wide range of biological activities, including antimalarial, antibacterial, and anti-inflammatory effects. The introduction of the 6-tert-butyl group serves as a key diversification point for generating novel analogs with potentially enhanced activity or improved drug-like properties in these fields.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance requiring careful handling.

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area or under a fume hood.

-

Store in a tightly closed container in a dry, well-ventilated place.

-

An In-depth Technical Guide to the Synthesis and Discovery of 6-tert-Butylquinoline

Introduction: The Quinoline Scaffold and the Influence of the tert-Butyl Moiety

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] The synthetic versatility of the quinoline core has led to its incorporation into a vast array of compounds with diverse biological activities.[2][3]

The introduction of a tert-butyl group onto a molecular scaffold can significantly modulate its physicochemical properties. This bulky, lipophilic substituent can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve membrane permeability, and provide a steric anchor for specific binding interactions with biological targets.[4] In the context of the quinoline framework, the placement of a tert-butyl group at the 6-position, as in 6-tert-butylquinoline, is of particular interest for its potential to influence the electronic and steric characteristics of the molecule, thereby impacting its utility as a versatile building block in organic synthesis and as a candidate for drug discovery programs.[5]

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, focusing on established and reliable methodologies. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and discusses the challenges associated with its synthesis and purification.

Synthetic Methodologies: A Comparative Analysis

The synthesis of substituted quinolines is a well-established field, with several named reactions providing reliable routes to this heterocyclic system. The most logical and widely applicable approach to this compound involves the construction of the quinoline ring system from a pre-functionalized aniline precursor, namely 4-tert-butylaniline.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for the synthesis of quinolines.[6] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] For the synthesis of this compound, 4-tert-butylaniline serves as the starting material.

Causality Behind Experimental Choices:

-

Starting Material: 4-tert-butylaniline is the logical precursor as the tert-butyl group is already in the desired position on the benzene ring, directing the cyclization to form the 6-substituted quinoline.[8]

-

Glycerol and Sulfuric Acid: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol into acrolein in situ.[9]

-

Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene, is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline.[7] The choice of nitrobenzene corresponding to the starting aniline (in this case, nitrobenzene itself or 4-tert-butylnitrobenzene) can be used. Arsenic acid is a less violent alternative.[6]

-

Moderator: The Skraup reaction is notoriously exothermic. The inclusion of a moderator like ferrous sulfate helps to control the reaction rate and prevent polymerization or charring, thus improving safety and yield.[6]

Reaction Mechanism:

The mechanism of the Skraup synthesis proceeds in several distinct steps:

-

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-tert-butylaniline undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting β-anilinopropionaldehyde intermediate is protonated under the strongly acidic conditions, facilitating an intramolecular electrophilic aromatic substitution to close the ring.

-

Dehydration: The cyclic alcohol intermediate readily dehydrates to form 1,2-dihydro-6-tert-butylquinoline.

-

Oxidation: The oxidizing agent removes hydrogen from the dihydroquinoline intermediate to yield the final aromatic product, this compound.[10]

Diagram of the Skraup Synthesis Workflow

Caption: Experimental workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol (Skraup Synthesis):

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 4-tert-butylaniline (0.5 mol), glycerol (1.25 mol), and nitrobenzene (0.6 mol).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.25 mol) to the mixture. The addition should be done cautiously to control the initial exotherm.

-

Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.05 mol) to the reaction mixture.

-

Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Isolation: Perform a steam distillation to isolate the crude this compound. The product will co-distill with any unreacted nitrobenzene and other byproducts.

-

Purification: Separate the quinoline layer from the aqueous layer in the distillate. The crude product can be further purified by vacuum distillation.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a related and often more versatile method for quinoline synthesis.[11] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[12] This method can be considered a variation of the Skraup synthesis where the acrolein component is generated in situ from the aldol condensation of aldehydes or ketones.[11]

Mechanism Insight:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[13] However, a generally accepted pathway involves the initial formation of an α,β-unsaturated carbonyl compound, followed by a Michael addition of the aniline, cyclization, dehydration, and oxidation, similar to the Skraup synthesis.[13]

Diagram of the Doebner-von Miller Reaction Mechanism

Caption: Simplified mechanism of the Doebner-von Miller reaction.

The Challenge of Direct Friedel-Crafts Alkylation

A seemingly straightforward approach to this compound would be the direct Friedel-Crafts alkylation of quinoline using a tert-butylating agent like tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, this method is generally ineffective for quinoline and other nitrogen-containing heterocycles.[14]

Explanation of Infeasibility:

The nitrogen atom in the quinoline ring is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[14] This acid-base reaction deactivates the catalyst and places a positive charge on the nitrogen atom, which strongly deactivates the entire ring system towards electrophilic aromatic substitution.[15] Consequently, the Friedel-Crafts reaction either fails to proceed or gives very low yields of the desired product.[16]

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following tables summarize its key physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [17] |

| Molecular Weight | 185.27 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 285-287 °C at 760 mmHg (est.) | [18] |

| Density | 1.01 g/cm³ | [4] |

| logP (o/w) | 3.948 (est.) | [18] |

| Refractive Index (n20/D) | 1.58 | [4] |

Table 1: Physical Properties of this compound.

| Spectroscopy | Data Interpretation |

| ¹H NMR | The spectrum is expected to show a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group). The aromatic region (7.0-9.0 ppm) will display a characteristic pattern for a 6-substituted quinoline, including a doublet for the H8 proton, a doublet of doublets for the H7 proton, and a doublet for the H5 proton. The pyridine ring protons (H2, H3, H4) will also appear in this region. |

| ¹³C NMR | The spectrum will feature a quaternary carbon signal around 35 ppm and a signal for the methyl carbons of the tert-butyl group around 31 ppm. The aromatic region will show 9 distinct signals for the carbons of the quinoline ring system, with chemical shifts influenced by the electron-donating nature of the alkyl substituent.[19] |

| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 185. A significant fragment ion at m/z = 170, corresponding to the loss of a methyl group ([M-15]⁺), is also expected, which is characteristic of a tert-butyl group. |

Table 2: Predicted Spectroscopic Data for this compound.[20][21]

Applications and Future Directions

While the discovery of this compound itself is not marked by a singular breakthrough publication, its value lies in its role as a versatile chemical intermediate. Its applications are primarily in research and development settings:

-

Organic Synthesis: It serves as a building block for more complex molecules, where the tert-butyl group can act as a steric director or a lipophilic handle.[4]

-

Pharmaceutical Development: As a quinoline derivative, it is a scaffold of interest in drug discovery. The tert-butyl group can enhance pharmacokinetic properties, making it a valuable starting point for the synthesis of new therapeutic agents.[5]

-

Materials Science: The quinoline core is used in the development of fluorescent probes, chemical sensors, and advanced polymers. The substitution pattern of this compound can be exploited to fine-tune the electronic and physical properties of these materials.[4]

Conclusion

The synthesis of this compound is most reliably achieved through classic heterocyclic chemistry, with the Skraup and Doebner-von Miller reactions representing the most logical and field-proven methodologies starting from 4-tert-butylaniline. Direct functionalization of the quinoline core via Friedel-Crafts alkylation is mechanistically disfavored. This guide provides the foundational knowledge, from mechanistic principles to actionable protocols, for researchers and drug development professionals to synthesize and characterize this valuable chemical intermediate. The strategic placement of the tert-butyl group on the quinoline scaffold ensures its continued relevance as a building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. iipseries.org [iipseries.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. wiche.edu [wiche.edu]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. youtube.com [youtube.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]

- 19. rsc.org [rsc.org]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 6-tert-Butylquinoline: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-tert-Butylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and established synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and characterization. The guide includes a detailed, step-by-step protocol for a classic synthesis route, supported by analytical data, to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Significance of the tert-Butyl Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles.

The introduction of a tert-butyl group at the 6-position imparts unique characteristics to the parent quinoline molecule. This bulky, lipophilic group can significantly enhance a compound's metabolic stability by sterically hindering sites prone to enzymatic degradation. Furthermore, its hydrophobic nature can improve membrane permeability and influence ligand-receptor binding interactions, making this compound a valuable building block in the design of novel therapeutic agents and functional materials.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The defining feature is the quinoline bicyclic system with a tert-butyl group, (C(CH₃)₃), attached to the C6 position of the benzene ring portion of the scaffold.

Molecular Formula and Weight

The chemical identity of this compound is defined by its constituent atoms and their arrangement.

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reaction conditions, and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(2,2-dimethylethyl)quinoline | [2] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 285-287 °C (estimated) | [4] |

| Flash Point | 116.3 °C (estimated) | [4] |

| logP (o/w) | 3.9 (estimated) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [4] |

Synthesis of this compound: The Skraup-Doebner-von Miller Reaction

The synthesis of quinolines from anilines is a classic and versatile transformation in organic chemistry. The Skraup-Doebner-von Miller reaction provides a reliable pathway to substituted quinolines.[5][6] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. For the synthesis of this compound, the logical and most direct precursor is p-tert-butylaniline.

The causality behind this choice is the preservation of the substitution pattern. The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated aldehyde (formed in situ from glycerol), followed by acid-catalyzed cyclization onto the electron-rich aromatic ring and subsequent oxidation to furnish the aromatic quinoline system.

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the Skraup synthesis for preparing this compound.

References

- 1. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-tert-Butylquinoline: An In-depth Technical Guide

Introduction

6-tert-Butylquinoline is a heterocyclic aromatic compound with a quinoline core substituted with a tert-butyl group at the 6-position. This molecule serves as a valuable building block in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available, publicly accessible experimental spectra for this compound, this guide will leverage data from closely related analogs, predictive models, and established spectroscopic principles for the quinoline and tert-butyl functional groups to provide a robust analytical framework.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectroscopic data. The molecule consists of a planar quinoline ring system and a bulky, non-planar tert-butyl group. The quinoline moiety contains both a benzene and a pyridine ring, each with distinct electronic environments.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Figure 2: General workflow for NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring, and the aliphatic region (δ 1.0-2.0 ppm) for the tert-butyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.8 | Doublet of doublets | 1H |

| H-3 | ~7.3 | Doublet of doublets | 1H |

| H-4 | ~8.1 | Doublet of doublets | 1H |

| H-5 | ~7.8 | Doublet | 1H |

| H-7 | ~7.7 | Doublet of doublets | 1H |

| H-8 | ~8.0 | Doublet | 1H |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Interpretation:

-

Aromatic Protons (H-2 to H-8): The protons on the quinoline ring will appear as a series of doublets and doublet of doublets due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nitrogen atom and the electron-donating tert-butyl group.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a single, sharp signal (singlet) with a high integration value.[2] The typical chemical shift for a tert-butyl group attached to an aromatic ring is in the range of 1.3-1.5 ppm.[2]

¹³C NMR Spectroscopy

Similar to the ¹H NMR, a definitive experimental ¹³C NMR spectrum for this compound is not widely published. However, based on the known spectral data of quinoline and the characteristic chemical shifts of a tert-butyl group, a predicted spectrum can be constructed. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, suggesting experimental data exists.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~121 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~126 |

| C-6 | ~149 |

| C-7 | ~129 |

| C-8 | ~129 |

| C-8a | ~148 |

| -C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~31 |

Table 2: Predicted ¹³C NMR data for this compound.

Interpretation:

-

Quinoline Carbons: The nine carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-2 and C-8a) will be shifted downfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected to appear around δ 35 ppm, while the three equivalent methyl carbons will resonate at approximately δ 31 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Figure 3: General workflow for ATR-IR spectroscopy.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions arising from the quinoline ring and the tert-butyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2960-2850 | C-H stretch (aliphatic, tert-butyl) | Strong |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1470-1450 | C-H bend (aliphatic, CH₃) | Medium |

| 1390-1365 | C-H bend (aliphatic, tert-butyl umbrella mode) | Strong |

| 900-675 | C-H out-of-plane bend (aromatic) | Strong |

Table 3: Predicted characteristic IR absorption bands for this compound.

Interpretation:

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the quinoline ring.[4]

-

Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ will be present due to the C-H stretching of the methyl groups in the tert-butyl moiety.

-

Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline core.[4]

-

tert-Butyl Bending: A characteristic strong absorption for the tert-butyl group is the "umbrella" deformation mode, which typically appears as a strong band around 1365 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to strong bands in the fingerprint region (below 900 cm⁻¹) due to C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a liquid sample by electron ionization mass spectrometry (EI-MS) is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Figure 4: General workflow for electron ionization mass spectrometry.

Expected Mass Spectrum

The molecular formula of this compound is C₁₃H₁₅N, which corresponds to a monoisotopic mass of 185.1204 Da.[3]

| m/z | Proposed Fragment | Description |

| 185 | [M]⁺˙ | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical |

| 158 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the quinoline ring |

| 142 | [M - C₃H₇]⁺ | Loss of a propyl radical |

Table 4: Predicted major fragment ions for this compound in EI-MS.

Interpretation:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected to be prominent at m/z 185, indicative of the stability of the aromatic quinoline ring system.

-

Loss of a Methyl Group ([M - 15]⁺): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. This would result in a significant peak at m/z 170.

-

Loss of HCN ([M - 27]⁺˙): A characteristic fragmentation of the quinoline ring is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a peak at m/z 158.[5]

-

Other Fragments: Further fragmentation of the quinoline ring and the tert-butyl group can lead to other smaller fragment ions.

Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-tert-Butylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing profound insights into the electronic and steric environment of each nucleus. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, making the precise characterization of their structures paramount. This in-depth guide focuses on the ¹H and ¹³C NMR spectral features of 6-tert-butylquinoline. While direct, publicly available experimental spectra for this specific compound are scarce, this guide synthesizes foundational principles of NMR on substituted quinolines, draws comparisons with structurally similar analogs, and provides a robust framework for predicting, interpreting, and experimentally acquiring its NMR data. We will delve into the causal effects of the tert-butyl substituent on the chemical shifts of the quinoline core, present predicted spectral data, and outline a comprehensive experimental protocol for its acquisition and analysis.

Introduction: The Spectroscopic Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine.[1] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the bicyclic ring system.[1] Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel quinoline-based agents.

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. Key information derived from these analyses includes:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its resonance upfield (lower ppm), while electron-withdrawing groups (EWGs) "deshield" nuclei, shifting them downfield (higher ppm).[2]

-

Spin-Spin Coupling (J): Reveals the connectivity of atoms, providing information about adjacent nuclei through covalent bonds.

-

Integration: Determines the relative number of protons giving rise to a particular signal.

The tert-butyl group at the C6 position of the quinoline ring is an electron-donating group through induction and hyperconjugation. Its presence is expected to cause predictable upfield shifts for protons and carbons on the carbocyclic (benzene) ring, particularly at the ortho and para positions relative to the substituent.

Predicted NMR Spectral Data for this compound

Due to the absence of a readily available, published experimental spectrum for this compound, the following chemical shifts are predicted based on the known effects of alkyl substituents on the quinoline ring system and by comparison with the reported data for similar compounds, such as 6-(tert-Butyl)-4-phenylquinoline.[3] All predicted shifts are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of the quinoline ring itself presents a complex series of signals in the aromatic region (typically 7.0-9.0 ppm).[4] The introduction of the bulky tert-butyl group at C6 simplifies some splitting patterns and shifts specific protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.90 | dd | J ≈ 4.2, 1.7 | Located on the electron-deficient pyridine ring, far from the substituent. Expected to be similar to unsubstituted quinoline. |

| H-3 | ~7.40 | dd | J ≈ 8.2, 4.2 | Adjacent to H-2 and H-4. Minimally affected by the C6 substituent. |

| H-4 | ~8.15 | dd | J ≈ 8.2, 1.7 | Also on the pyridine ring, largely unaffected by the substituent on the benzene ring. |

| H-5 | ~8.05 | d | J ≈ 9.0 | Ortho to the tert-butyl group. While typically an EDG causes an upfield shift, steric hindrance with the peri H-4 can cause deshielding. |

| H-7 | ~7.80 | dd | J ≈ 9.0, 2.2 | Meta to the tert-butyl group, but ortho to the point of ring fusion. Slight upfield shift expected compared to unsubstituted quinoline. |

| H-8 | ~8.10 | d | J ≈ 2.2 | Para to the tert-butyl group. Expected to experience a slight upfield shift due to the electron-donating nature of the substituent. |

| -C(CH₃)₃ | ~1.35 | s | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Note: s = singlet, d = doublet, dd = doublet of doublets.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule.[4] The electron-donating tert-butyl group will influence the chemical shifts of the carbons in the benzene portion of the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150.0 | Largely unaffected by the C6 substituent. |

| C-3 | ~121.5 | Largely unaffected by the C6 substituent. |

| C-4 | ~136.0 | Largely unaffected by the C6 substituent. |

| C-4a | ~128.5 | Junction carbon, minor influence from the substituent. |

| C-5 | ~126.5 | Ortho to the substituent, slight shielding expected. |

| C-6 | ~149.0 | Ipso-carbon attached to the tert-butyl group, significantly deshielded. |

| C-7 | ~128.0 | Meta to the substituent, minor effect expected. |

| C-8 | ~129.5 | Para to the substituent, slight shielding expected. |

| C-8a | ~148.0 | Junction carbon, minor influence from the substituent. |

| -C (CH₃)₃ | ~35.0 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃ )₃ | ~31.0 | Methyl carbons of the tert-butyl group. |

The Causality Behind Experimental Choices: A Self-Validating Protocol

To obtain high-quality, unambiguous NMR data for this compound or a similar derivative, a systematic approach is required. The following protocol is designed to be self-validating, incorporating 2D NMR experiments to confirm the assignments made from 1D spectra.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.[2]

-

Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if quantitative analysis or precise referencing is needed, although modern spectrometers can reference to the solvent peak.[4]

-

Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

-

1D NMR Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. This will provide the initial chemical shifts, integrations, and coupling constants.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR for Structural Validation:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[2] A cross-peak between two proton signals in the COSY spectrum confirms they are on adjacent carbons (or otherwise coupled), which is essential for tracing the proton connectivity around the quinoline rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[2] This is the most reliable way to assign carbon resonances based on the already-assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[2] It is invaluable for piecing together the molecular fragments and confirming the position of the tert-butyl group by observing a correlation from the tert-butyl protons to C-6 and C-5/C-7.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data, ensuring a robust and validated structural elucidation.

Caption: Logical workflow for NMR data interpretation.

Advanced Considerations and Troubleshooting

-

Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2] For precise and reproducible data, it is crucial to report the concentration at which the spectra were acquired.

-

Solvent Choice: While CDCl₃ is standard, other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Be aware that chemical shifts can change significantly with the solvent due to different solvent-solute interactions.[6]

-

Signal Overlap: In the aromatic region, proton signals can be crowded. If 1D spectra are difficult to interpret, 2D experiments like COSY and TOCSY (Total Correlation Spectroscopy) are not just for validation but become essential for initial assignment.[2]

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a tractable problem, even in the absence of readily available reference spectra. By applying fundamental principles of substituent effects, comparing with related structures, and employing a systematic, multi-dimensional NMR analysis workflow, researchers can confidently elucidate its structure. The predicted data and detailed protocols within this guide provide a comprehensive framework for scientists in organic synthesis and drug development to approach the NMR characterization of this and other substituted quinolines, ensuring scientific integrity and accelerating research outcomes.

References

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-tert-Butylquinoline

Introduction: The Role of Mass Spectrometry in Structural Elucidation

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, mass spectrometry (MS) stands as an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. The technique provides a molecular fingerprint by measuring the mass-to-charge ratio (m/z) of ionized molecules. When coupled with fragmentation techniques, it allows for the deconstruction of a molecule, offering profound insights into its chemical architecture. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-tert-Butylquinoline, a substituted heterocyclic aromatic compound. Understanding its fragmentation behavior is crucial for its detection, characterization, and differentiation from isomeric structures.

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[1] These patterns, however, are highly reproducible and characteristic of the molecule's structure, making EI-MS a robust method for compound identification, often used in conjunction with gas chromatography (GC-MS).[2][3][4][5][6][7]

The Molecular Ion and Isotopic Distribution

The first key piece of information in the mass spectrum of this compound (C₁₃H₁₅N) is the molecular ion peak (M⁺˙). With a monoisotopic mass of 185.12 Da, the M⁺˙ peak will be observed at m/z 185.[8] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a helpful rule for initial spectral interpretation. The isotopic pattern will show a small M+1 peak, primarily due to the natural abundance of ¹³C.

Dominant Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting fragment ions and the relative strengths of the chemical bonds. The tert-butyl group, being a bulky and branched alkyl substituent, plays a central role in the initial fragmentation steps.

Alpha-Cleavage: The Prevailing Fragmentation of the tert-Butyl Group

The most characteristic and energetically favorable fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) via alpha-cleavage.[1][9] In this process, the molecular ion loses a methyl group from the tert-butyl substituent, resulting in the formation of a highly stable secondary carbocation. This fragment is resonance-stabilized by the quinoline ring system.

-

[M - 15]⁺: The Base Peak The loss of a methyl radical (mass = 15 Da) from the molecular ion (m/z 185) generates a fragment ion at m/z 170 . This [M - 15]⁺ ion is anticipated to be the base peak in the spectrum, signifying it as the most abundant fragment ion due to its exceptional stability.

The formation of this ion can be visualized as follows:

Caption: Primary fragmentation of this compound.

Further Fragmentation of the [M - 15]⁺ Ion

The [M - 15]⁺ ion can undergo subsequent fragmentation, although these pathways will lead to ions of lower abundance compared to the base peak.

-

Loss of Ethene (Ethylene) A common fragmentation pathway for alkyl-substituted aromatic cations involves the rearrangement and subsequent loss of a neutral molecule of ethene (C₂H₄, mass = 28 Da). This would result in a fragment ion at m/z 142 (170 - 28).

-

Loss of Propene Rearrangement can also lead to the expulsion of a propene molecule (C₃H₆, mass = 42 Da), yielding a fragment at m/z 128 (170 - 42).

Fragmentation of the Quinoline Ring

The quinoline ring itself is a stable aromatic system, but at higher energies, it can also fragment. A characteristic fragmentation of the quinoline core involves the loss of hydrogen cyanide (HCN, mass = 27 Da). This is more likely to occur from fragments that have already lost the tert-butyl substituent or parts of it. For instance, the fragment at m/z 128 could potentially lose HCN to produce an ion at m/z 101 .

A summary of the predicted key fragment ions is presented in the table below:

| m/z | Proposed Fragment | Neutral Loss | Comments |

| 185 | [C₁₃H₁₅N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 170 | [C₁₂H₁₂N]⁺ | •CH₃ | Base Peak, via alpha-cleavage |

| 142 | [C₁₀H₈N]⁺ | C₂H₄ | From m/z 170 |

| 128 | [C₉H₆N]⁺ | C₃H₆ | From m/z 170 |

| 101 | [C₈H₅]⁺ | HCN | From m/z 128 |

The overall predicted fragmentation pathway is illustrated in the following diagram:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate. b. From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph (GC):

- Injector: Split/splitless injector, operated in splitless mode.

- Injector Temperature: 250 °C.

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 15 °C/min.

- Final hold: Hold at 280 °C for 5 minutes. b. Mass Spectrometer (MS):

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230 °C.

- Electron Energy: 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-400.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis a. Inject 1 µL of the working solution into the GC-MS system. b. Acquire the data using the conditions specified above. c. Process the resulting chromatogram to identify the peak corresponding to this compound. d. Extract the mass spectrum from this peak and analyze the fragmentation pattern, comparing it to the predicted pattern and any available library spectra (e.g., from NIST or Wiley libraries).[2][3][4][5][6][7]

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation originating from the tert-butyl group. The primary and most abundant fragment ion is expected at m/z 170, corresponding to the loss of a methyl radical. Subsequent fragmentations involving the loss of neutral alkenes and the characteristic loss of HCN from the quinoline ring will likely result in a series of less abundant, but structurally informative, ions. This detailed understanding of the fragmentation pattern is essential for the confident identification of this compound in complex matrices and for distinguishing it from its isomers. The provided experimental protocol serves as a robust starting point for researchers aiming to acquire and interpret the mass spectrum of this compound.

References

- 1. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agsanalitica.com [agsanalitica.com]

- 3. chimmed.ru [chimmed.ru]

- 4. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. Quinoline, 6-(1-methylpropyl)- [webbook.nist.gov]

- 6. mswil.com [mswil.com]

- 7. Wiley MS Libraries | msp.ch [msp.ch]

- 8. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Definitive Guide to the Crystal Structure Analysis of 6-tert-Butylquinoline: A Methodological Whitepaper

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the foundational framework for a multitude of therapeutic agents and functional materials. The strategic substitution on the quinoline ring system profoundly influences the molecule's physicochemical properties, including its biological activity, solubility, and solid-state packing. This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 6-tert-Butylquinoline. While, to date, a definitive crystal structure for this compound has not been deposited in public crystallographic databases, this whitepaper serves as a detailed methodological blueprint for researchers undertaking this analysis. By leveraging established protocols and drawing parallels with the closely related structure of 6-methylquinoline, we delineate the entire workflow from synthesis and crystallization to advanced structural elucidation and interpretation. This guide is designed to equip researchers with the necessary expertise to not only determine the crystal structure of this compound but also to understand the critical nuances of structure-property relationships in this significant class of compounds.

Introduction: The Significance of the Quinoline Scaffold and 6-Position Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline core is a key determinant of its biological efficacy and pharmacological profile.

The 6-position of the quinoline ring is of particular strategic importance. Modifications at this site can significantly modulate the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets. The introduction of a bulky, lipophilic tert-butyl group at this position is anticipated to have several key effects:

-

Enhanced Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.

-

Steric Influence: The bulky nature of the tert-butyl group can enforce a specific conformation of the molecule and influence its packing in the solid state, which is critical for drug formulation and stability.

-

Modulation of Electronic Properties: While primarily an electron-donating group through induction, the tert-butyl substituent can subtly alter the electron density of the quinoline ring system, impacting its reactivity and potential for intermolecular interactions.

A precise understanding of the three-dimensional structure of this compound at the atomic level is therefore crucial for rational drug design and the development of novel materials. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.

The Crystallographic Workflow: A Step-by-Step Guide

This section outlines the comprehensive experimental and computational workflow for the crystal structure determination of this compound.

Synthesis and Purification

The first crucial step is the synthesis of high-purity this compound. Several synthetic routes are available, with the Skraup synthesis or a modified Doebner-von Miller reaction being common choices for quinoline synthesis.

Exemplary Protocol (Skraup Synthesis):

-

To a mixture of p-tert-butylaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid with cooling.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude this compound is then purified, typically by column chromatography on silica gel, to achieve a purity of >98%, which is essential for successful crystallization.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This requires a systematic screening of crystallization conditions.

Experimental Protocol for Crystallization:

-

Solvent Screening: Dissolve a small amount of purified this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Other Techniques: If slow evaporation is unsuccessful, other techniques such as slow cooling of a saturated solution or vapor diffusion can be employed.

Single-Crystal X-ray Diffraction: Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

Data Collection Parameters (Illustrative):

| Parameter | Typical Value |

| Diffractometer | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K or 296(2) K |

| Crystal System, Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Data Collection Method | ω and φ scans |

| Resolution | ~0.7 Å or better |

| Data Reduction Software | SAINT |

| Structure Solution Software | SHELXT |

| Structure Refinement Software | SHELXL |

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Methodology:

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: An Exemplary Analysis using 6-Methylquinoline

As the crystal structure of this compound is not yet publicly available, we will use the crystallographic data of its close analogue, 6-methylquinoline, to illustrate the type of information that can be obtained and the key structural features to analyze. The data for 6-methylquinoline is available in the Crystallography Open Database (COD) under entry number 7207462.

Crystal Data and Structure Refinement (Exemplary)

Table 1: Crystal Data and Structure Refinement for 6-Methylquinoline (COD: 7207462)

| Parameter | 6-Methylquinoline (Example) |

| Empirical Formula | C10 H9 N |

| Formula Weight | 143.19 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 11.238(3) Å, b = 6.096(2) Å, c = 12.012(3) Å |

| α = 90°, β = 108.06(2)°, γ = 90° | |

| Volume | 781.7(4) ų |

| Z, Calculated Density | 4, 1.216 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.0575, wR2 = 0.1614 |

| R indices (all data) | R1 = 0.0718, wR2 = 0.1746 |

Molecular Geometry and Conformation

The primary information obtained from a crystal structure is the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. For this compound, we would expect the quinoline ring system to be essentially planar. The C-C and C-N bond lengths within the quinoline ring would be intermediate between single and double bonds, indicative of its aromatic character. The tert-butyl group would exhibit tetrahedral geometry.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, a non-polar molecule, we would anticipate the dominant interactions to be van der Waals forces and potentially weak C-H···π interactions. The bulky tert-butyl group will play a significant role in dictating the crystal packing, likely preventing the close π-π stacking that is often observed in planar aromatic systems.

References

An In-depth Technical Guide to the Solubility of 6-tert-Butylquinoline in Common Organic Solvents

Foreword: Navigating the Data Gap for a Versatile Molecule

6-tert-Butylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1] Its molecular structure, featuring a heterocyclic aromatic quinoline core and a hydrophobic tert-butyl group, suggests a nuanced solubility profile that is critical for its application in drug delivery systems, organic synthesis, and the formulation of agrochemicals.[2] Despite its importance, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is conspicuously absent. This guide, therefore, serves a dual purpose: to consolidate the theoretical principles that govern the solubility of this compound and to provide robust, field-proven experimental protocols for researchers to determine these values accurately in their own laboratory settings. By empowering scientists with the methodology to generate reliable data, we aim to bridge the existing information gap and facilitate the continued exploration of this promising compound.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process requires overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions. The fundamental principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[3][4]

The Role of Polarity and Molecular Structure

This compound (C₁₃H₁₅N) possesses a molecular weight of 185.27 g/mol .[5] Its structure is characterized by the polar quinoline ring system and a large, nonpolar tert-butyl group. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to its potential solubility in protic solvents. However, the bulky and hydrophobic tert-butyl group significantly influences its overall polarity, likely enhancing its solubility in nonpolar organic solvents.[2] The estimated octanol-water partition coefficient (logP) of approximately 3.9 indicates a preference for lipophilic environments.[6]

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These solvents can interact with the polar quinoline portion of the molecule. Protic solvents like alcohols can engage in hydrogen bonding with the nitrogen atom.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents will primarily interact with the large, nonpolar tert-butyl group and the aromatic rings through van der Waals forces.[7]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer a balance of polarity and are often good candidates for dissolving compounds with mixed polarity like this compound.

Thermodynamics of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution.[8]

ΔG = ΔH - TΔS

For a substance to dissolve, ΔG must be negative. The dissolution of organic solids in organic solvents is often an endothermic process (ΔH > 0), meaning that the process is driven by an increase in entropy (ΔS > 0) as the ordered crystal lattice is broken down and the solute molecules are dispersed in the solvent.[9]

Effect of Temperature

For most solid organic compounds dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is typically endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process. The relationship between temperature and solubility can often be described by the van't Hoff equation. It is a common observation that for many organic solids, the solubility can double with a temperature increase of approximately 20°C.

Solubility Profile of this compound: Current State of Knowledge

As of the publication of this guide, a comprehensive set of experimentally determined quantitative solubility data for this compound across a range of common organic solvents is not available in the peer-reviewed literature or major chemical databases. The available information is summarized below.

Table 1: Known Solubility and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅N | [5] |

| Molecular Weight | 185.27 g/mol | [5] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Water Solubility | 17.97 mg/L at 25°C (estimated) | [6] |

| Qualitative Solubility | Soluble in alcohol | [6] |

The lack of quantitative data necessitates a reliable experimental approach to determine the solubility of this compound for any specific application. The following sections provide detailed protocols for this purpose.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

Materials and Equipment:

-

This compound (solid form)

-

A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (see sections 3.2 and 3.3).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

For robust data, perform the experiment in triplicate.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a solution.

Protocol:

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase and wavelength of detection should be optimized for sensitivity and peak shape.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus the concentration. The correlation coefficient (R²) should be >0.99 for a linear calibration curve.

-

Sample Analysis: Inject the diluted sample of the saturated solution and record the peak area.

-